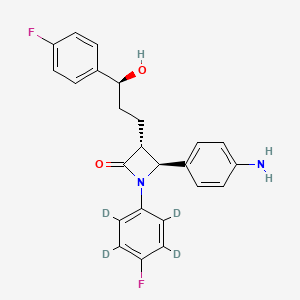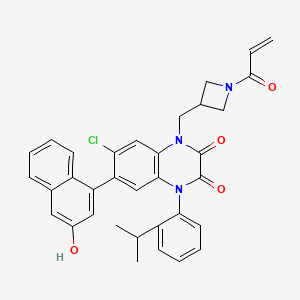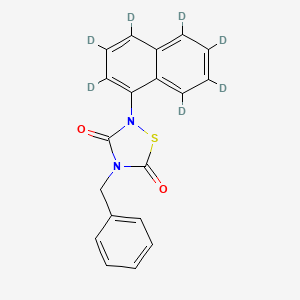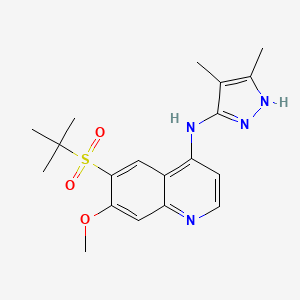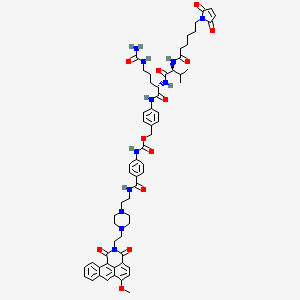![molecular formula C17H25ClN5O7P B12426007 [(2R,3S,4R,5R)-5-[[6-chloro-4-(cyclopentylamino)pyrazolo[3,4-d]pyrimidin-1-yl]methyl]-3,4-dihydroxyoxolan-2-yl]methoxymethylphosphonic acid](/img/structure/B12426007.png)
[(2R,3S,4R,5R)-5-[[6-chloro-4-(cyclopentylamino)pyrazolo[3,4-d]pyrimidin-1-yl]methyl]-3,4-dihydroxyoxolan-2-yl]methoxymethylphosphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2R,3S,4R,5R)-5-[[6-chloro-4-(cyclopentylamino)pyrazolo[3,4-d]pyrimidin-1-yl]methyl]-3,4-dihydroxyoxolan-2-yl]methoxymethylphosphonic acid is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a pyrazolo[3,4-d]pyrimidine core, a cyclopentylamino group, and a phosphonic acid moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3S,4R,5R)-5-[[6-chloro-4-(cyclopentylamino)pyrazolo[3,4-d]pyrimidin-1-yl]methyl]-3,4-dihydroxyoxolan-2-yl]methoxymethylphosphonic acid typically involves multiple steps, starting with the preparation of the pyrazolo[3,4-d]pyrimidine core. This core can be synthesized through a series of condensation reactions involving appropriate precursors under controlled conditions. The cyclopentylamino group is introduced via nucleophilic substitution, followed by the attachment of the phosphonic acid moiety through phosphorylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability. Additionally, purification methods such as chromatography and crystallization are employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
[(2R,3S,4R,5R)-5-[[6-chloro-4-(cyclopentylamino)pyrazolo[3,4-d]pyrimidin-1-yl]methyl]-3,4-dihydroxyoxolan-2-yl]methoxymethylphosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can result in derivatives with different functional groups.
Applications De Recherche Scientifique
[(2R,3S,4R,5R)-5-[[6-chloro-4-(cyclopentylamino)pyrazolo[3,4-d]pyrimidin-1-yl]methyl]-3,4-dihydroxyoxolan-2-yl]methoxymethylphosphonic acid has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions at the molecular level.
Medicine: The compound has potential therapeutic applications, including antiviral and anticancer activities.
Industry: It is utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of [(2R,3S,4R,5R)-5-[[6-chloro-4-(cyclopentylamino)pyrazolo[3,4-d]pyrimidin-1-yl]methyl]-3,4-dihydroxyoxolan-2-yl]methoxymethylphosphonic acid involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of viral replication or induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
[(2R,3S,4R,5R)-5-[[6-chloro-4-(cyclopentylamino)pyrazolo[3,4-d]pyrimidin-1-yl]methyl]-3,4-dihydroxyoxolan-2-yl]methoxymethylphosphonic acid: is compared with other pyrazolo[3,4-d]pyrimidine derivatives and phosphonic acid-containing compounds.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C17H25ClN5O7P |
|---|---|
Poids moléculaire |
477.8 g/mol |
Nom IUPAC |
[(2R,3S,4R,5R)-5-[[6-chloro-4-(cyclopentylamino)pyrazolo[3,4-d]pyrimidin-1-yl]methyl]-3,4-dihydroxyoxolan-2-yl]methoxymethylphosphonic acid |
InChI |
InChI=1S/C17H25ClN5O7P/c18-17-21-15(20-9-3-1-2-4-9)10-5-19-23(16(10)22-17)6-11-13(24)14(25)12(30-11)7-29-8-31(26,27)28/h5,9,11-14,24-25H,1-4,6-8H2,(H,20,21,22)(H2,26,27,28)/t11-,12-,13+,14-/m1/s1 |
Clé InChI |
BZTCVRDFEVZORR-YIYPIFLZSA-N |
SMILES isomérique |
C1CCC(C1)NC2=C3C=NN(C3=NC(=N2)Cl)C[C@@H]4[C@@H]([C@@H]([C@H](O4)COCP(=O)(O)O)O)O |
SMILES canonique |
C1CCC(C1)NC2=C3C=NN(C3=NC(=N2)Cl)CC4C(C(C(O4)COCP(=O)(O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


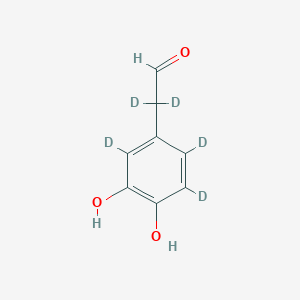
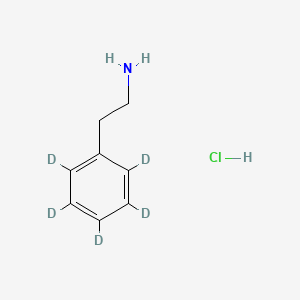
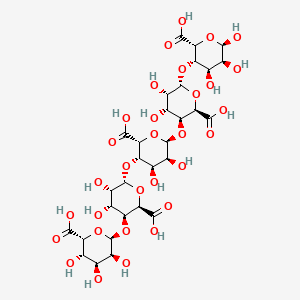

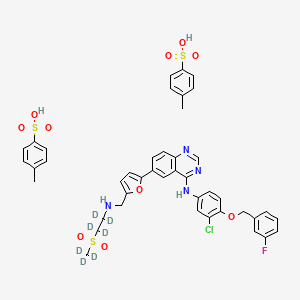
![(10S)-10-ethyl-10-hydroxy-23-pentyl-8-oxa-4,15,21,23-tetrazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16(24),17,19-heptaene-5,9,22-trione](/img/structure/B12425957.png)

